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molecular formula C10H11NO2 B8743585 methyl (2E)-3-(3-aminophenyl)prop-2-enoate

methyl (2E)-3-(3-aminophenyl)prop-2-enoate

Cat. No. B8743585
M. Wt: 177.20 g/mol
InChI Key: VCSGRXIKJCLEAN-UHFFFAOYSA-N
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Patent
US05827638

Procedure details

While mixing and stirring 193 g of 3-nitrocinnamic acid, 2 of methanol and 50 g of concentrated sulfuric acid, the mixture was heated under reflux for 2 hours. The reaction solution was poured into water and the crystals obtained were filtered. To a reaction solution under heat-refluxing while mixing and stirring 2 of 2-propanol, 200 ml of water, 20 g of ammonium chloride and 200 g of reduced iron, the crystals obtained above were gradually added, and the solution was further heated under reflux for one hour. The reaction solution still being hot was filtered, the filtrate was poured into 10 of water, and the crystals (methyl 3-aminocinnamate) obtained were collected by filtration. Yield: 108 g.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH:7]=[CH:8][C:9]([OH:11])=[O:10])([O-])=O.[CH3:15]O.S(=O)(=O)(O)O>O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH:7]=[CH:8][C:9]([O:11][CH3:15])=[O:10]

Inputs

Step One
Name
Quantity
193 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring 2 of 2-propanol, 200 ml of water, 20 g of ammonium chloride and 200 g of reduced iron
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
While mixing
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
were filtered
TEMPERATURE
Type
TEMPERATURE
Details
To a reaction solution under heat-refluxing
ADDITION
Type
ADDITION
Details
while mixing
CUSTOM
Type
CUSTOM
Details
the crystals obtained
ADDITION
Type
ADDITION
Details
above were gradually added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was further heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction solution still being hot was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured into 10 of water

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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